Hydroxy cyclophosphamide Semicarbazone
CAS No.: 53948-46-2
Cat. No.: VC21085455
Molecular Formula: C8H18Cl2N5O3P
Molecular Weight: 334.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53948-46-2 |
---|---|
Molecular Formula | C8H18Cl2N5O3P |
Molecular Weight | 334.14 g/mol |
IUPAC Name | [(Z)-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylideneamino]urea |
Standard InChI | InChI=1S/C8H18Cl2N5O3P/c9-2-5-15(6-3-10)19(12,17)18-7-1-4-13-14-8(11)16/h4H,1-3,5-7H2,(H2,12,17)(H3,11,14,16)/b13-4- |
Standard InChI Key | DDSWASMKEIRTLV-PQMHYQBVSA-N |
Isomeric SMILES | C(COP(=O)(N)N(CCCl)CCCl)/C=N\NC(=O)N |
SMILES | C(COP(=O)(N)N(CCCl)CCCl)C=NNC(=O)N |
Canonical SMILES | C(COP(=O)(N)N(CCCl)CCCl)C=NNC(=O)N |
Introduction
Chemical Identity and Classification
Nomenclature and Identification
Hydroxy Cyclophosphamide Semicarbazone, also known as Aldophosphamide Semicarbazone, is a derivatized form of 4-hydroxycyclophosphamide, which is the primary active metabolite of the anticancer and immunosuppressant drug cyclophosphamide. This compound has been assigned the PubChem CID 5887054 and is also identified by alternative designations including NSC319519 . The IUPAC name of this compound is [(Z)-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylideneamino]urea, reflecting its complex chemical structure and semicarbazone functional group .
Molecular Composition
The molecular formula of Hydroxy Cyclophosphamide Semicarbazone is C8H18Cl2N5O3P with a calculated molecular weight of 334.14 g/mol . The compound contains multiple functional groups including phosphorodiamidic acid components, chloroethyl moieties, and the characteristic semicarbazone group formed by the reaction between the aldehyde functionality of aldophosphamide and semicarbazide . This chemical composition is essential to its role in stabilizing the otherwise highly reactive 4-hydroxycyclophosphamide metabolite.
Structural Characteristics
Chemical Structure
Hydroxy Cyclophosphamide Semicarbazone possesses a distinctive chemical structure characterized by a bis(2-chloroethyl)amino phosphoryl group connected to an oxypropylideneamino urea moiety. The semicarbazone functionality is formed through the reaction of semicarbazide with the aldehyde group present in aldophosphamide, creating a stable derivative that preserves the structural integrity of the original metabolite . This structural modification is particularly significant as it allows for the isolation and analysis of the otherwise unstable 4-hydroxycyclophosphamide.
Physical and Chemical Properties
The compound exhibits several notable physicochemical properties relevant to its analytical and pharmacological applications. Based on computed data, Hydroxy Cyclophosphamide Semicarbazone has an XLogP3-AA value of -1.3, indicating it is moderately hydrophilic . The molecule contains 3 hydrogen bond donors and 6 hydrogen bond acceptors, with 10 rotatable bonds contributing to its conformational flexibility . These properties influence its solubility, stability, and interactions with biological systems, making them important considerations for analytical method development and pharmacokinetic studies.
Analytical Applications
Derivatization Process
The formation of Hydroxy Cyclophosphamide Semicarbazone represents a critical analytical strategy for studying cyclophosphamide metabolism. In research settings, the derivatization process typically involves treating blood or plasma samples containing 4-hydroxycyclophosphamide with semicarbazide hydrochloride (SCZ) . This chemical reaction produces the more stable 4-OHCP-SCZ derivative that can be reliably measured using various analytical methods . The specific protocol often includes adding 5 μL of 2 M SCZ solution to samples, allowing sufficient reaction time for complete derivatization before proceeding with extraction and analysis .
UPLC-MS/MS Analysis
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) represents the gold standard for quantifying Hydroxy Cyclophosphamide Semicarbazone in biological matrices. A validated method employing Waters Acquity UPLC BEH C18 column (2.1 × 100 mm; 1.7 μm) with gradient elution using 0.01% formic acid and methanol achieves optimal separation and detection of this compound . The specific mass transition m/z 333.7 > 221.0 is monitored for 4-OHCP-SCZ using positive electrospray ionization in multiple reaction monitoring mode . This highly sensitive analytical approach enables detection limits as low as 2.5 ng/ml with calibration curve ranges extending to 1,000 ng/ml .
Method Validation Parameters
The analytical performance of methods targeting Hydroxy Cyclophosphamide Semicarbazone has been thoroughly validated according to FDA criteria. Key validation parameters are summarized in Table 1, demonstrating the reliability and sensitivity of current analytical approaches.
Table 1: Validation Parameters for Hydroxy Cyclophosphamide Semicarbazone Analysis
Parameter | Value | Acceptance Criteria |
---|---|---|
LLOQ | 2.5 ng/mL | Accuracy within ±20%, CV ≤20% |
Accuracy (% diff) at LLOQ | -11.4% to 13.6% | ±20% |
Precision (% CV) at LLOQ | 10.3% | ≤20% |
Calibration Range | 2.5-1,000 ng/mL | Linear, r² ≥0.99 |
Recovery | 0.44-1.69% | Consistent across concentrations |
Carry-over | 13.7-19.1% | <20% of LLOQ |
The validated method demonstrates satisfactory linearity, accuracy, and precision across the clinically relevant concentration range for Hydroxy Cyclophosphamide Semicarbazone .
Stability Considerations
The stability of Hydroxy Cyclophosphamide Semicarbazone under various storage and handling conditions is a critical consideration for reliable analytical results. Studies have evaluated stability under multiple conditions including bench-top (25°C), autosampler, and long-term storage at -80°C . The semicarbazone derivatization significantly enhances the stability of the otherwise highly reactive 4-hydroxycyclophosphamide, allowing for more flexible sample handling and increased reliability of analytical results. For long-term storage, maintaining samples at -80°C has been shown to preserve the integrity of this compound for at least 30 days .
Pharmacological Significance
Role in Cyclophosphamide Metabolism
Cyclophosphamide functions as a prodrug requiring metabolic activation to exert its therapeutic effects. The initial hepatic activation produces 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer aldophosphamide . These metabolites are highly unstable, posing challenges for direct measurement and pharmacokinetic studies. Hydroxy Cyclophosphamide Semicarbazone provides a stable reference point for quantifying the active metabolite levels in biological samples, enabling more accurate correlation between metabolite concentrations and clinical outcomes .
Research has demonstrated that 4-hydroxycyclophosphamide-aldophosphamide concentrations in blood reach maximum levels (approximately 50 nmol/ml) between 5 and 30 minutes after cyclophosphamide administration, representing about 15% of total blood radioactivity . This active metabolite is subsequently converted to carboxyphosphamide, with concentrations decreasing to less than 3% of total radioactivity within 90 minutes post-administration . These detailed pharmacokinetic insights have been largely facilitated by the use of the semicarbazone derivative as an analytical tool.
Therapeutic Monitoring Implications
The ability to accurately measure Hydroxy Cyclophosphamide Semicarbazone has significant implications for therapeutic drug monitoring in patients receiving cyclophosphamide. The considerable interindividual variability in cyclophosphamide metabolism contributes to its narrow therapeutic window, where toxicity risks increase substantially with high doses (>120 mg/kg) or extended treatment durations (>6 months) . Potential toxicities include cardiotoxicity, hematotoxicity, and gonadotoxicity, highlighting the importance of precise dosing and metabolite monitoring .
Therapeutic drug monitoring utilizing Hydroxy Cyclophosphamide Semicarbazone detection enables clinicians to optimize dosing regimens based on individual metabolic profiles, potentially improving treatment efficacy while minimizing adverse effects . This personalized approach to cyclophosphamide therapy represents an important advancement in oncology and immunosuppressive treatment protocols.
Transport Form Hypothesis
Research utilizing Hydroxy Cyclophosphamide Semicarbazone as an analytical tool has contributed to important mechanistic insights regarding cyclophosphamide's mode of action. Contrary to earlier theories suggesting 4-hydroxycyclophosphamide-aldophosphamide is immediately converted to other metabolites at its formation site without entering circulation, studies have demonstrated significant concentrations of this active intermediate in blood . This evidence supports the hypothesis that 4-hydroxycyclophosphamide-aldophosphamide serves as a transport form of the ultimate cytotoxic metabolite(s), circulating throughout the body before exerting therapeutic effects at target tissues .
Analytical Methodology Advancements
Sampling Techniques
Recent methodological innovations have improved the practical application of Hydroxy Cyclophosphamide Semicarbazone analysis in clinical settings. Volumetric absorptive microsampling (VAMS) represents a notable advancement, allowing for precise collection of fixed blood volumes while minimizing patient discomfort . This technique involves immersing the VAMS tip in semicarbazide solution followed by drying, then absorbing blood containing cyclophosphamide and its metabolites . The sample is subsequently processed through protein precipitation extraction prior to instrumental analysis .
Method Performance Across Concentration Ranges
The analytical performance for Hydroxy Cyclophosphamide Semicarbazone detection has been extensively evaluated across clinically relevant concentration ranges. Table 2 summarizes the accuracy and precision data from intra-day and inter-day validation studies.
Table 2: Accuracy and Precision Data for 4-OHCP-SCZ Analysis
Concentration (ng/ml) | Intra-day | Inter-day | ||
---|---|---|---|---|
Mean accuracy (%diff) | Precision (%CV) | Mean accuracy (%diff) | Precision (%CV) | |
2.5 (LLOQ) | -10.1% to 9.48% | 8.34 | -14.7% to 19.1% | 9.12 |
7.5 | -6.73% to 14.5% | 7.78 | -13.5% to 14.9% | 8.77 |
400 | -3.05% to 10.1% | 6.16 | -11.8% to 12.6% | 6.94 |
750 | -13.8% to 10.8% | 9.24 | -13.8% to 10.8% | 7.29 |
These validation data demonstrate that the analytical methods for quantifying Hydroxy Cyclophosphamide Semicarbazone maintain acceptable accuracy and precision across a wide concentration range, from the lower limit of quantification (2.5 ng/ml) to the upper range of clinical relevance (750 ng/ml) .
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